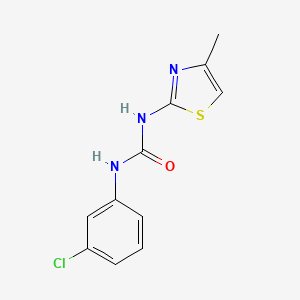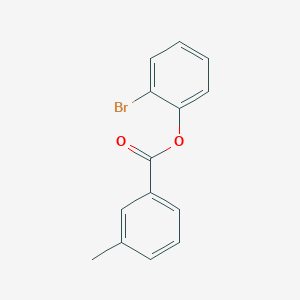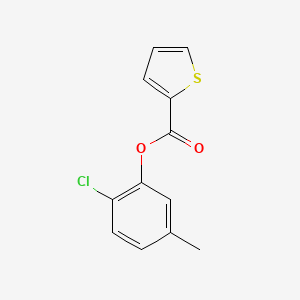![molecular formula C15H19ClF3N3O2 B10977510 N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide](/img/structure/B10977510.png)
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}TETRAHYDRO-2-FURANCARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups, linked to a tetrahydrofuran carboxamide moiety via a propyl chain. Its distinct structure imparts specific chemical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}TETRAHYDRO-2-FURANCARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of chloro, cyclopropyl, and trifluoromethyl groups through various substitution reactions. The final step involves coupling the substituted pyrazole with tetrahydrofuran carboxamide via a propyl linker under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}TETRAHYDRO-2-FURANCARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chloro, cyclopropyl, and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-{3-[4-Chlor-5-cyclopropyl-3-(trifluormethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung in Enzyminhibitionstudien.
Medizin: Aufgrund seiner einzigartigen strukturellen Eigenschaften wird sein therapeutisches Potenzial bei der Behandlung von Krankheiten untersucht.
Industrie: Einsatz bei der Entwicklung neuartiger Materialien und chemischer Prozesse.
5. Wirkmechanismus
Der Wirkmechanismus von N-{3-[4-Chlor-5-cyclopropyl-3-(trifluormethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamid umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität durch Inhibition oder Aktivierung modulieren. Die Trifluormethylgruppe erhöht ihre Lipophilie, was die Membranpermeabilität und das Targeting erleichtert.
Ähnliche Verbindungen:
- N-{3-[4-Chlor-5-cyclopropyl-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamid
- N-{3-[4-Chlor-3-(trifluormethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamid
Einzigartigkeit: Das Vorhandensein sowohl von Cyclopropyl- als auch von Trifluormethylgruppen in N-{3-[4-Chlor-5-cyclopropyl-3-(trifluormethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamid unterscheidet es von ähnlichen Verbindungen. Diese Substituenten tragen zu seinen besonderen physikalisch-chemischen Eigenschaften und biologischen Aktivitäten bei, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Wirkmechanismus
The mechanism of action of N-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{3-[4-CHLORO-5-CYCLOPROPYL-1H-PYRAZOL-1-YL]PROPYL}TETRAHYDRO-2-FURANCARBOXAMIDE: Lacks the trifluoromethyl group.
N-{3-[4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}TETRAHYDRO-2-FURANCARBOXAMIDE: Lacks the cyclopropyl group.
Uniqueness
The presence of chloro, cyclopropyl, and trifluoromethyl groups in N-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}TETRAHYDRO-2-FURANCARBOXAMIDE imparts unique chemical properties, such as increased stability and specific reactivity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C15H19ClF3N3O2 |
|---|---|
Molekulargewicht |
365.78 g/mol |
IUPAC-Name |
N-[3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H19ClF3N3O2/c16-11-12(9-4-5-9)22(21-13(11)15(17,18)19)7-2-6-20-14(23)10-3-1-8-24-10/h9-10H,1-8H2,(H,20,23) |
InChI-Schlüssel |
CJVOFGZNMDWDDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C(=O)NCCCN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-Bromophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977434.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(propan-2-yl)benzamide](/img/structure/B10977449.png)

![4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10977457.png)
![7-(difluoromethyl)-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10977464.png)
![N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B10977468.png)
![N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-methylacetamide](/img/structure/B10977474.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10977487.png)
![Methyl 3-({[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B10977491.png)

![N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10977501.png)
![N-(3-chlorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977505.png)
![4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10977520.png)
